(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone
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Description
(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C21H32N4O4S and its molecular weight is 436.57. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its potential antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized derivatives including amide derivatives such as 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanone, exhibiting variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Cardiovascular Applications
Barbara Malawska et al. (2002) synthesized 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, finding several compounds with antiarrhythmic and antihypertensive activities, suggesting potential for cardiovascular treatments (Malawska et al., 2002).
Metabolism and Pharmacokinetics
Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a similar compound, PF-00734200, in rats, dogs, and humans, providing insights into its metabolic pathways and potential clinical applications (Sharma et al., 2012).
Synthesis and Characterization
Wu Feng (2011) focused on the synthesis and characterization of a novel derivative, highlighting the process of creating such compounds and their structural properties (Feng, 2011).
Bacterial Persistence
Kim et al. (2011) discovered a compound that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells, indicating a potential application in addressing antibiotic resistance (Kim et al., 2011).
G Protein-Coupled Receptor Antagonism
Research by Romero et al. (2012) and Moller et al. (2017) explored compounds with structural similarities for their potential as antagonists of G protein-coupled receptors, which could have implications in various therapeutic areas (Romero et al., 2012); (Möller et al., 2017).
Dipeptidyl Peptidase IV Inhibition
Ammirati et al. (2009) and Plenevaux et al. (2000) investigated compounds for their role as dipeptidyl peptidase IV inhibitors, a target for diabetes treatment (Ammirati et al., 2009); (Plenevaux et al., 2000).
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4S/c1-29-20-6-4-5-19(17-20)22-13-15-23(16-14-22)21(26)18-7-11-25(12-8-18)30(27,28)24-9-2-3-10-24/h4-6,17-18H,2-3,7-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTUWDMKQJVVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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